(3,5-Diamino-4-isobutylphenyl)boronic acid
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Overview
Description
(3,5-Diamino-4-isobutylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with amino groups at the 3 and 5 positions and an isobutyl group at the 4 position, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diamino-4-isobutylphenyl)boronic acid typically involves the electrophilic borylation of an aryl Grignard reagent. The Grignard reagent is prepared from the corresponding aryl bromide by direct insertion of magnesium in the presence of lithium chloride. The reaction is carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3,5-Diamino-4-isobutylphenyl)boronic acid undergoes several types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(3,5-Diamino-4-isobutylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Explored for its role in boron neutron capture therapy for tumors.
Industry: Utilized in the synthesis of active pharmaceutical ingredients and other fine chemicals.
Mechanism of Action
The mechanism of action of (3,5-Diamino-4-isobutylphenyl)boronic acid involves its ability to act as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and inhibitory processes. The amino groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to molecular targets such as enzymes .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Aminophenylboronic acid
- 4-Isobutylphenylboronic acid
Comparison: (3,5-Diamino-4-isobutylphenyl)boronic acid is unique due to the presence of both amino and isobutyl substituents on the phenyl ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has additional functional groups that can participate in various interactions, making it more versatile in certain applications .
Properties
IUPAC Name |
[3,5-diamino-4-(2-methylpropyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-6(2)3-8-9(12)4-7(11(14)15)5-10(8)13/h4-6,14-15H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEVJUPJROEIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)N)CC(C)C)N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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